molecular formula C18H14ClFN2O3 B2568065 5-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide CAS No. 953181-09-4

5-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide

Cat. No.: B2568065
CAS No.: 953181-09-4
M. Wt: 360.77
InChI Key: BZKQEUWMOMLWFV-UHFFFAOYSA-N
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Description

5-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a fluorophenyl group, an isoxazole ring, and a methoxybenzamide moiety, which collectively contribute to its distinct chemical properties.

Scientific Research Applications

5-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Benzamide Moiety: The benzamide moiety is formed through an amide coupling reaction between an amine and a carboxylic acid derivative.

    Chlorination and Methoxylation: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or isoxazoles.

Mechanism of Action

The mechanism of action of 5-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)benzamide
  • N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclopropanecarboxamide

Uniqueness

5-chloro-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-methoxybenzamide is unique due to the presence of the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. These functional groups may enhance its binding affinity to molecular targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-chloro-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O3/c1-24-16-7-4-12(19)8-15(16)18(23)21-10-14-9-17(25-22-14)11-2-5-13(20)6-3-11/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKQEUWMOMLWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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